4-[4-(Benzenesulfonyl)piperidin-1-yl]-3-chloropyridine
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Overview
Description
4-[4-(Benzenesulfonyl)piperidin-1-yl]-3-chloropyridine is an organic compound that features a piperidine ring substituted with a benzenesulfonyl group and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzenesulfonyl)piperidin-1-yl]-3-chloropyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, often using benzenesulfonyl chloride as the sulfonylating agent.
Attachment of the Chloropyridine Moiety: The chloropyridine moiety is introduced through nucleophilic substitution reactions, where a suitable chloropyridine derivative reacts with the piperidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalysis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzenesulfonyl)piperidin-1-yl]-3-chloropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
4-[4-(Benzenesulfonyl)piperidin-1-yl]-3-chloropyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings.
Biological Studies: The compound’s biological activity is studied to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-[4-(Benzenesulfonyl)piperidin-1-yl]-3-chloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group may play a role in binding to active sites, while the chloropyridine moiety can influence the compound’s overall pharmacokinetics and dynamics. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
4-(4-Phenylpiperidin-1-yl)benzenesulfonylaminoacetic acid: This compound shares the piperidine and benzenesulfonyl moieties but differs in the presence of an aminoacetic acid group.
4-[4-(Benzenesulfonyl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine: Similar structure with a trifluoromethyl group and a pyrimidine ring instead of a pyridine ring.
Uniqueness
4-[4-(Benzenesulfonyl)piperidin-1-yl]-3-chloropyridine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[4-(benzenesulfonyl)piperidin-1-yl]-3-chloropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c17-15-12-18-9-6-16(15)19-10-7-14(8-11-19)22(20,21)13-4-2-1-3-5-13/h1-6,9,12,14H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGLLHWLWLYXBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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